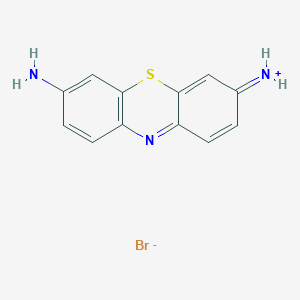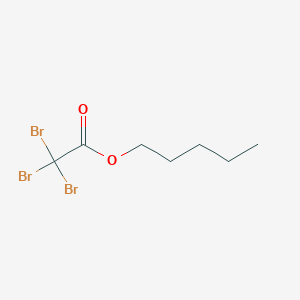![molecular formula C16H13AsN2O11S2 B14604208 3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid CAS No. 61102-74-7](/img/structure/B14604208.png)
3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid involves the reaction of 2-arsonophenylhydrazine with 5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid . The reaction typically occurs under slightly acidic conditions and is soluble in alcohol and semi-soluble in water .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pH conditions. The product is then purified through filtration and chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the arsonophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions include various oxidation states of arsenic and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid involves its ability to form specifically colored metal ion complexes in aqueous media . The compound reacts with calcium ions to produce a color change, which can be measured spectrophotometrically . This reaction occurs under slightly acidic conditions and is highly specific for calcium .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenazo I: Another metallochrome indicator used for detecting calcium and other metal ions.
Arsenazo II: Similar to Arsenazo III but with different spectral properties and applications.
Uniqueness
3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid is unique due to its high specificity for calcium and its ability to produce absorbance peaks in the 600-660 nm range . This makes it particularly useful for detecting calcium levels in biological samples .
Propriétés
Numéro CAS |
61102-74-7 |
|---|---|
Formule moléculaire |
C16H13AsN2O11S2 |
Poids moléculaire |
548.3 g/mol |
Nom IUPAC |
3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C16H13AsN2O11S2/c20-13-6-8(31(25,26)27)5-9-14(32(28,29)30)7-12(16(21)15(9)13)19-18-11-4-2-1-3-10(11)17(22,23)24/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) |
Clé InChI |
XWTFKMWJYXDNAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=CC(=C3C=C(C=C(C3=C2O)O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


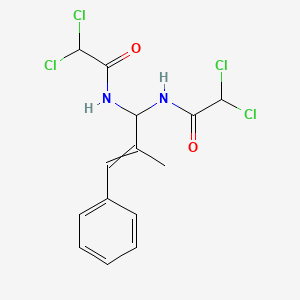
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)

![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
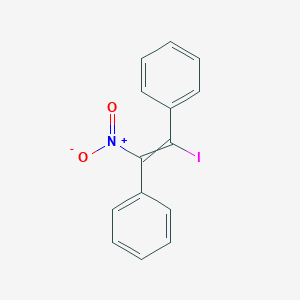

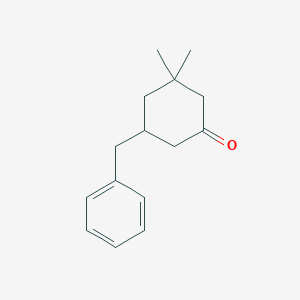
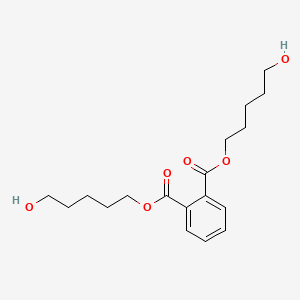
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
